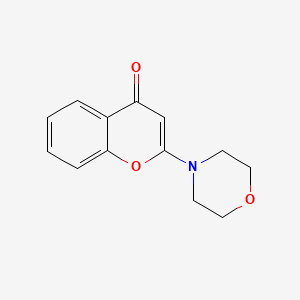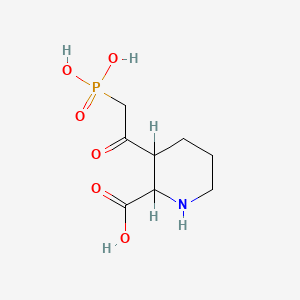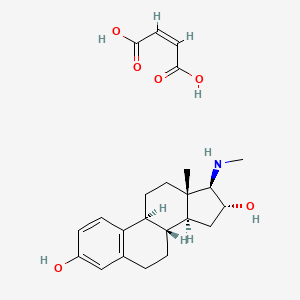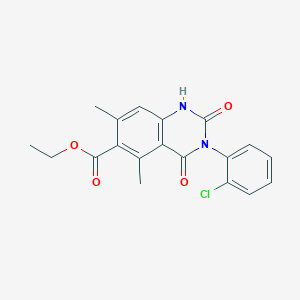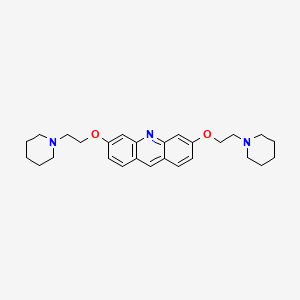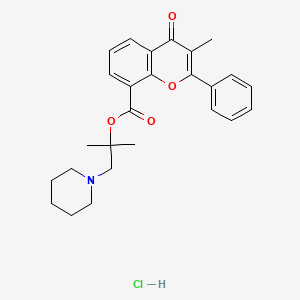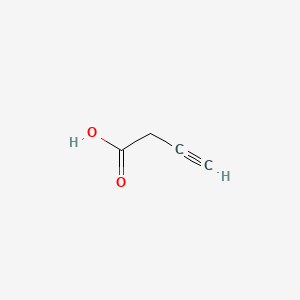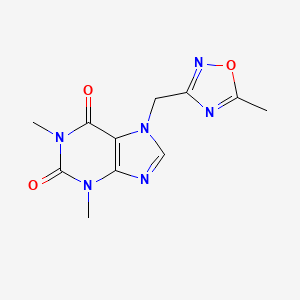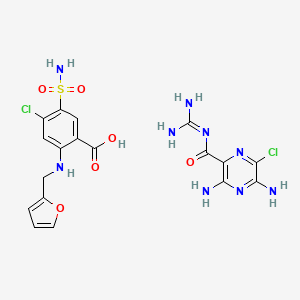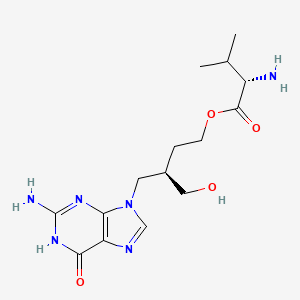
Valomaciclovir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valomaciclovir is a prodrug form of the acyclic guanosine derivative omaciclovir with activity against varicella zoster virus (VZV) and other members of the herpesvirus family. Valomaciclovir is converted in vivo to omaciclovir, a nucleoside analog inhibitor of VZV DNA polymerase.
Aplicaciones Científicas De Investigación
1. Treatment of CMV Infection in Immunocompromised Patients
Valganciclovir (Valcyte), a prodrug of ganciclovir, is effectively used in the management of cytomegalovirus (CMV) infection in immunocompromised patients, such as those with AIDS or high-risk solid organ transplant recipients. It offers advantages over ganciclovir due to its oral administration, once-daily regimen, and potential for improved patient compliance. This results in greater systemic ganciclovir exposure, reducing the risk of viral resistance, especially in high-risk solid organ transplant recipients (Cvetković & Wellington, 2005).
2. Nanosensor Development for Drug Detection
A study demonstrates the use of multi-walled carbon nanotube modified glassy carbon electrodes as voltammetric nanosensors for sensitive determination of valganciclovir in pharmaceuticals. This application shows potential for quality control and monitoring of valganciclovir levels (DOĞAN-TOPAL et al., 2013).
3. Viral Resistance Studies
Research on the time course of viral resistance against ganciclovir in CMV infection following transplantation sheds light on treatment failures and the contribution of ganciclovir-related mutations. This study is crucial for understanding and managing drug resistance in clinical settings (Cunha-Bang et al., 2013).
4. Prodrug Development for Improved Bioavailability
A study focused on synthesizing diester prodrugs of ganciclovir, like Val-Val-GCV, for improving its ocular and oral bioavailability. These prodrugs showed enhanced antiviral potency against herpes viruses without increased cytotoxicity, indicating their potential in therapeutic applications (Patel et al., 2005).
5. Pharmacokinetics and Pharmacodynamics in Stem Cell Transplant Patients
A systematic review discusses the clinical pharmacokinetics and pharmacodynamics of ganciclovir/valganciclovir in allogeneic haematopoietic stem cell transplant patients. This research is key to understanding drug efficacy and safety in this specific patient group (Selby et al., 2021).
6. Studies on Oral Prodrug for CMV Infection
Research has been conducted on valganciclovir as a pre-emptive therapy for CMV infection post-allogenic stem cell transplantation. It highlights the drug’s safety and implications for the emergence of drug-resistant CMV (Allice et al., 2009).
Propiedades
Número CAS |
195157-34-7 |
|---|---|
Nombre del producto |
Valomaciclovir |
Fórmula molecular |
C15H24N6O4 |
Peso molecular |
352.39 g/mol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



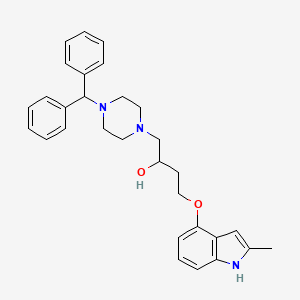
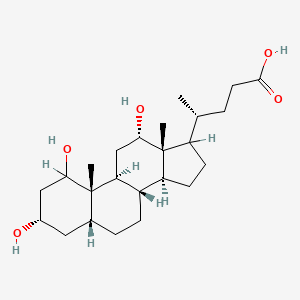
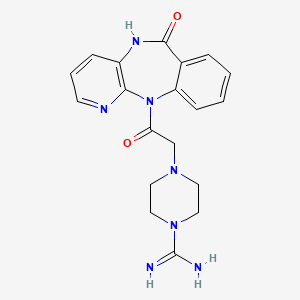
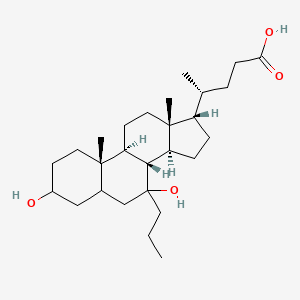
![[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate](/img/structure/B1194579.png)
